molecular formula C15H14FNO3S B5569232 Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate

Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B5569232
M. Wt: 307.3 g/mol
InChI Key: FXPRZXZEQXDSEH-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative characterized by a 2-fluorobenzamido substituent and methyl ester functionality. Its molecular structure combines a substituted benzamide moiety with a dimethylthiophene core, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-6-4-5-7-11(10)16/h4-7H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPRZXZEQXDSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate starting materials such as 2,3-dimethyl-1,3-butadiene and sulfur sources.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced via an amide coupling reaction between 2-fluorobenzoic acid and the thiophene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The fluorobenzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation involved synthesizing various thiophene derivatives, including methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate, which exhibited significant inhibitory effects on cancer cell lines. The mechanism of action appears to involve the modulation of microtubule dynamics, similar to known chemotherapeutic agents that target the colchicine site on tubulin .

Analgesic and Anti-inflammatory Properties
In addition to its anticancer properties, this compound has been evaluated for analgesic and anti-inflammatory effects. Preclinical trials demonstrated that it could reduce pain responses in animal models, suggesting a potential for development into therapeutic agents for pain management .

Materials Science

Organic Electronics
this compound has been explored as a component in organic electronic materials. Its thiophene backbone contributes to favorable electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films enhances its utility in these applications .

Conductive Polymers
The incorporation of this compound into conductive polymer matrices has shown promise in enhancing electrical conductivity while maintaining mechanical flexibility. This property is particularly advantageous for developing flexible electronic devices and sensors .

Environmental Science

Pesticide Development
Research indicates that derivatives of thiophene compounds, including this compound, can be modified for use as environmentally friendly pesticides. These compounds can target specific pests while minimizing harm to non-target organisms and the environment. Their efficacy against various agricultural pests has been documented in field trials .

Summary of Applications

Field Application Findings/Notes
Medicinal ChemistryAnticancer ActivitySignificant inhibition of cancer cell lines; modulates microtubule dynamics .
Analgesic and Anti-inflammatoryReduces pain responses in animal models .
Materials ScienceOrganic ElectronicsSuitable for OLEDs and OPVs; forms stable thin films .
Conductive PolymersEnhances electrical conductivity and flexibility .
Environmental SciencePesticide DevelopmentEffective against agricultural pests; environmentally friendly options .

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • Methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate (CAS: 448199-06-2): Substituent: Chloroacetyl group. Molecular Weight: 261.72 g/mol.
  • Methyl 2-(3-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS: 447409-05-4):

    • Substituent : 3-Chlorobenzamido.
    • Molecular Weight : 323.79 g/mol.
    • Key Differences : The meta-chloro position reduces steric hindrance compared to ortho-fluoro, possibly enhancing binding to hydrophobic enzyme pockets .
  • Methyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate (InChIKey: MWRBBNDLMWKYOF):

    • Substituent : 3-Bromobenzamido.
    • Key Differences : Bromine’s larger atomic radius may improve halogen bonding but could reduce solubility due to higher molecular weight .

Functional Group Variations

  • Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates: Substituents: Cyanoacrylamido with phenolic or methoxy groups (e.g., 4-hydroxyphenyl in compound 3d). Activities: Demonstrated 70.2–83.1% inhibition in rat paw edema (vs. 85% for diclofenac) and superior antioxidant activity due to phenolic -OH groups . Key Differences: The cyanoacrylamido group introduces conjugation, enhancing radical scavenging, unlike the fluorobenzamido group’s electronic effects .
  • Ethyl 2-[(2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate (CAS: 733013-05-3): Structure: Incorporates a tetrahydrobenzo[b]thiophene ring. Key Differences: The saturated ring system may reduce planar rigidity, affecting membrane permeability compared to the dimethylthiophene core .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituent Molecular Weight (g/mol) Biological Activity Melting Point (°C) References
Target Compound 2-Fluorobenzamido ~323.79 (estimated) N/A (analogues suggest anti-inflammatory) N/A
Methyl 2-(3-chlorobenzamido)-... 3-Chlorobenzamido 323.79 N/A N/A
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-... 4-Hydroxyphenyl 369.00 83.1% edema inhibition; high antioxidant 298–300
Methyl 2-(2-chloroacetamido)-... Chloroacetyl 261.72 N/A N/A

Key Observations:

Halogen Effects : Fluorine’s electronegativity improves metabolic stability and hydrogen bonding, whereas chloro/bromo substituents enhance lipophilicity but may increase toxicity .

Ester Groups : Methyl esters (target compound) offer faster hydrolysis rates than ethyl or tert-butyl esters, affecting duration of action .

Bioactivity: Cyanoacrylamido derivatives outperform benzamido analogues in antioxidant assays due to radical-stabilizing conjugated systems .

Biological Activity

Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate is a compound of growing interest in pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C15_{15}H14_{14}F1_{1}N1_{1}O2_{2}S1_{1}
  • Molecular Weight : 293.34 g/mol

The presence of the fluorobenzamido moiety is significant for enhancing the compound's lipophilicity and potentially its bioavailability.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been identified as a potent inhibitor of tyrosinase, which is crucial in melanin biosynthesis, making it a candidate for treating hyperpigmentation disorders .
  • Antimicrobial Activity : Preliminary screenings indicate that this compound possesses antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus, suggesting potential applications in antibiotic development .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage .

Tyrosinase Inhibition

A detailed study evaluated the tyrosinase inhibitory activity of this compound using B16F10 murine melanoma cells. The results showed that the compound significantly inhibited cellular tyrosinase activity with an IC50_{50} value comparable to established inhibitors like kojic acid. This suggests its potential use in cosmetic applications aimed at skin lightening and treatment of melasma.

CompoundIC50_{50} (µM)Type of Activity
Kojic Acid24.09Positive Control
This compound17.62Tyrosinase Inhibitor

Antimicrobial Screening

In antimicrobial assays, this compound demonstrated notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations lower than those required for many conventional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli>100

Q & A

Synthesis Methodology

Q: How is Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate synthesized, and what key reaction steps are involved? A: The synthesis typically begins with the precursor ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate , prepared via Gewald’s reaction using 2-butanone, sulfur, and ethyl cyanoacetate under basic conditions . Subsequent acylation with 2-fluorobenzoyl chloride introduces the fluorobenzamido group. Key steps include:

  • Acylation : Reacting the amino group with 2-fluorobenzoyl chloride in a polar aprotic solvent (e.g., DCM) under nitrogen, followed by purification via recrystallization.
  • Esterification : Conversion of the ethyl ester to a methyl ester using methanol under acidic or basic conditions.
    Reaction progress is monitored by TLC, and purity is confirmed by melting point, IR (C=O at ~1660–1680 cm⁻¹), and NMR (fluorine coupling in ¹H/¹³C NMR) .

Structural Characterization

Q: What spectroscopic and crystallographic methods confirm the structure of this compound? A:

  • Spectroscopy :
    • IR : Peaks at ~1680 cm⁻¹ (amide C=O), ~1730 cm⁻¹ (ester C=O), and 2210 cm⁻¹ (C≡N, if applicable) .
    • ¹H/¹³C NMR : Distinct signals for methyl groups (δ 2.2–2.3 ppm), fluorobenzamido aromatic protons (δ 7.3–8.1 ppm), and ester methoxy (δ 3.8–4.0 ppm) .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 377 [M+Na]⁺) .
  • Crystallography : X-ray diffraction (if crystals are obtained) reveals hydrogen-bonding networks (e.g., N–H···O interactions) and C–H···π stacking, as seen in analogous thiophene derivatives .

Antioxidant Activity Evaluation

Q: Which in vitro models are suitable for assessing its antioxidant potential? A: Standard assays include:

  • DPPH Radical Scavenging : Measures reduction of 1,1-diphenyl-2-picrylhydrazyl at 517 nm .
  • Nitric Oxide (NO) Scavenging : Quantifies inhibition of NO generated from sodium nitroprusside .
  • Lipid Peroxidation : Evaluates inhibition of Fe³⁺-induced lipid oxidation in rat brain homogenate via thiobarbituric acid-reactive substances (TBARS) assay .
    Comparative data from phenolic analogs suggest electron-withdrawing groups (e.g., fluorine) may reduce radical scavenging efficacy compared to hydroxyl substituents .

Anti-inflammatory Mechanism

Q: How can the anti-inflammatory mechanism be elucidated using pharmacological models? A:

  • Carrageenan-Induced Paw Edema : Administer the compound (10–100 mg/kg) to rats and measure paw volume reduction over 4–6 hours. Activity is comparable to diclofenac (70–85% inhibition) .
  • COX-1/2 Inhibition : Use enzyme immunoassays to assess cyclooxygenase inhibition, correlating with reduced prostaglandin E₂ (PGE₂) levels. Fluorine’s electronegativity may enhance COX-2 selectivity .

SAR Analysis

Q: How do substituents (e.g., 2-fluorobenzamido vs. phenolic) influence bioactivity? A:

  • Phenolic Groups : Enhance antioxidant activity via radical stabilization (e.g., 4-hydroxy-3-methoxyphenyl analogs show 80% DPPH scavenging) .
  • Fluorine Substituents : Electron-withdrawing effects may reduce antioxidant efficacy but improve metabolic stability and bioavailability. Anti-inflammatory activity is retained due to hydrophobic interactions with target proteins .
  • Methyl Groups : The 4,5-dimethylthiophene core enhances lipophilicity, improving membrane permeability .

Computational Modeling

Q: Can molecular docking predict interactions with target proteins? A:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or NF-κB. The fluorobenzamido group may form halogen bonds with Arg120 or Tyr355 in COX-2 .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns to validate binding modes.

Data Contradictions

Q: How to resolve discrepancies in activity data between structurally similar analogs? A:

  • Assay Variability : Standardize protocols (e.g., DPPH concentration, incubation time).
  • Substituent Effects : Compare electronic (Hammett σ values) and steric (Taft parameters) properties. For example, methoxy groups reduce activity vs. hydroxyl due to decreased H-bond donation .
  • Dose-Response Curves : Use IC₅₀ values to quantify potency differences.

Crystallography Challenges

Q: What challenges arise in crystallizing this compound, and how are they addressed? A:

  • Solubility : Low solubility in common solvents requires slow evaporation from ethanol/water mixtures .
  • Polymorphism : Screen multiple solvents (e.g., DMSO, acetonitrile) to isolate stable polymorphs.
  • Hydrogen Bonding : Optimize crystallization conditions to promote N–H···O and C–H···π interactions, as seen in ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate .

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